K562 Chronic Myelogenous Leukemia Cell Line Activity: pIC50 Comparison of Pyrazole Carbohydrazide Scaffolds
In a comparative screening of pyrazole carbohydrazide derivatives against the chronic myelogenous leukemia cell line K562, the 3-phenyl-1H-pyrazole-5-carbohydrazide scaffold demonstrated a pIC50 value of 5.2 [1]. This activity profile can be benchmarked against other pyrazole carbohydrazide derivatives evaluated in the same study, which exhibited pIC50 values ranging from 4.0 to 5.5 against K562 cells, placing the 3-phenyl substituted variant in the upper activity tier within this chemical series [1]. The unsubstituted pyrazole-5-carbohydrazide (R=H) as a baseline reference showed negligible activity, underscoring the critical contribution of the 3-phenyl substitution to the observed antiproliferative effect [1].
| Evidence Dimension | Antiproliferative activity (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 5.2 (equivalent to IC50 ≈ 6.3 μM) |
| Comparator Or Baseline | Unsubstituted pyrazole-5-carbohydrazide (R=H): negligible activity; other pyrazole carbohydrazide derivatives in the series: pIC50 range 4.0-5.5 |
| Quantified Difference | Substantial activity enhancement relative to unsubstituted baseline (negligible vs. pIC50 5.2); positioned within top tier of the derivative series |
| Conditions | K562 chronic myelogenous leukemia cell line; MTT or similar cell viability assay |
Why This Matters
For researchers developing pyrazole-based anticancer leads, the 3-phenyl substitution provides a validated starting scaffold with quantifiable antiproliferative activity that surpasses the unsubstituted core and ranks competitively within its chemical class.
- [1] Heliyon. Pyrazole carbohydrazide derivatives: Anticancer evaluation against K562 cell line. Heliyon, 2022, 8(8): e10003, Figure 11. View Source
